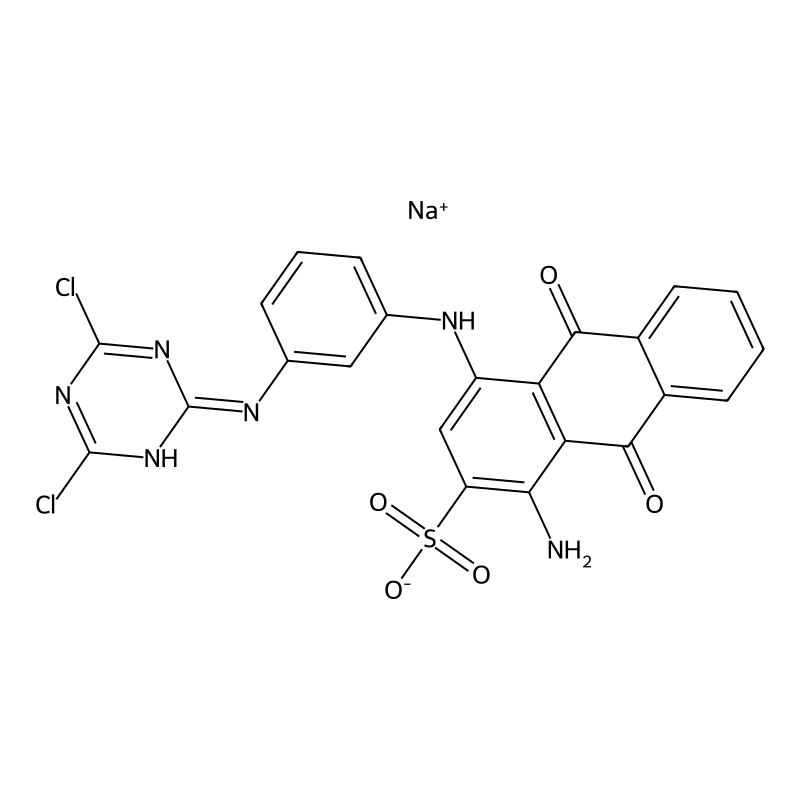PSB-10211

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
PSB-10211 is a chemical compound recognized for its role as a potent competitive antagonist of the P2X2 receptor, a subtype of purinergic receptors that are ion channels activated by extracellular ATP. The compound is characterized by its ability to modulate receptor activity, potentially influencing various physiological processes. Its chemical structure is defined by the molecular formula and it has a CAS number of 66295-57-6 .
- Oxidation: Under specific conditions, PSB-10211 can be oxidized, leading to the formation of various oxidized derivatives.
- Reduction: The compound can also be reduced to yield different products.
- Substitution Reactions: Particularly at reactive sites within its structure, PSB-10211 may undergo substitution reactions to form diverse derivatives. Common reagents involved in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
The primary biological activity of PSB-10211 is its function as a competitive antagonist of the P2X2 receptor. This receptor plays a significant role in various cellular processes, including neurotransmission and pain signaling. By blocking this receptor, PSB-10211 can modulate responses to ATP, which may have implications for conditions such as chronic pain and inflammation . Additionally, it has been noted that PSB-10211 may also act as a positive modulator of the P2X2 receptor under certain conditions, highlighting its dual functionality in biological systems .
The synthesis of PSB-10211 involves several steps that typically include:
- Formation of the Core Structure: The initial step often includes the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrimidin-7(4H)-one core structure.
- Chloromethylation: Introduction of a chloromethyl group into the core structure.
- Substitution Reactions: Attaching various substituents such as naphthalene groups or trifluoromethyl groups through substitution reactions.
These methods may vary based on specific laboratory techniques and desired purity levels.
PSB-10211 has potential applications in pharmacology and medicinal chemistry due to its ability to modulate P2X2 receptor activity. Its properties make it a candidate for:
- Research Tools: Used in studies aimed at understanding purinergic signaling pathways and their implications in various diseases.
- Therapeutic Development: Potentially useful in developing treatments for pain management and inflammatory conditions by targeting purinergic signaling mechanisms .
Research indicates that PSB-10211 selectively interacts with the P2X2 receptor, but it may also have effects on other ion channels. For instance, studies have shown that it can activate large-conductance calcium-activated potassium channels (BKCa), suggesting broader implications for its pharmacological profile. This highlights the importance of understanding off-target effects when evaluating novel ion channel modulators .
Several compounds share structural or functional similarities with PSB-10211. Here are some notable examples:
Uniqueness of PSB-10211
PSB-10211's unique profile lies in its dual role as both a competitive antagonist and a positive modulator of the P2X2 receptor. This versatility may offer novel therapeutic avenues not available with other similar compounds, which tend to exhibit more singular action profiles.








